molecular formula C16H12F4N4O5 B11093816 ethyl [1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate

ethyl [1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate

Cat. No.: B11093816
M. Wt: 416.28 g/mol
InChI Key: CELJZJHIJBVAME-UHFFFAOYSA-N
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Description

ETHYL N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CARBAMATE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and a pyrrolopyrimidine core

Preparation Methods

Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods would likely optimize these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the fluorophenyl group may allow for selective oxidation reactions.

    Reduction: Reduction reactions could target the carbonyl groups within the compound.

    Substitution: The trifluoromethyl group and fluorophenyl group can participate in nucleophilic substitution reactions. Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CARBAMATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the trifluoromethyl group could influence the compound’s overall stability and reactivity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to ETHYL N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CARBAMATE include other pyrrolopyrimidine derivatives and compounds containing fluorophenyl and trifluoromethyl groups. What sets this compound apart is its unique combination of these functional groups, which may confer distinct properties such as enhanced binding affinity or increased stability under certain conditions.

Properties

Molecular Formula

C16H12F4N4O5

Molecular Weight

416.28 g/mol

IUPAC Name

ethyl N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate

InChI

InChI=1S/C16H12F4N4O5/c1-2-29-14(28)23-15(16(18,19)20)9-10(21-12(15)26)24(13(27)22-11(9)25)8-5-3-7(17)4-6-8/h3-6H,2H2,1H3,(H,21,26)(H,23,28)(H,22,25,27)

InChI Key

CELJZJHIJBVAME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(C2=C(NC1=O)N(C(=O)NC2=O)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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